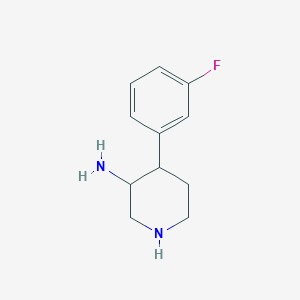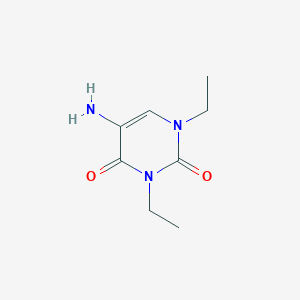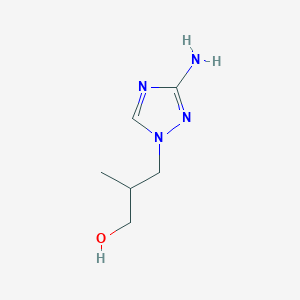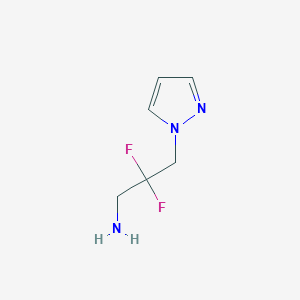
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a formyl group, dimethylphenoxy moiety, and an isobutylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide typically involves multiple steps, starting with the preparation of the key intermediate, 4-formyl-2,6-dimethylphenol. This intermediate is then reacted with appropriate reagents to introduce the isobutylacetamide group. Common synthetic routes include:
Formylation of 2,6-dimethylphenol:
Formation of the phenoxyacetamide: The formylated intermediate is then reacted with isobutylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-2,6-dimethylphenoxy)-N-isobutylacetamide.
Reduction: 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-N-isobutylacetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy and isobutylacetamide groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate .
- 2-(4-formyl-2,6-dimethylphenoxy)propanamide .
- N-tert-butyl-2-(4-formyl-2,6-dimethylphenoxy)acetamide .
Uniqueness
2-(4-formyl-2,6-dimethylphenoxy)-N-isobutylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
2-(4-formyl-2,6-dimethylphenoxy)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)7-16-14(18)9-19-15-11(3)5-13(8-17)6-12(15)4/h5-6,8,10H,7,9H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
FJSXTKFPRAUMPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC(C)C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-4-methyl-2-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B13155248.png)
![3-[(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl]-1-[(tert-butoxy)carbonyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13155251.png)





![[(3,4-Difluorophenyl)amino]carbonitrile](/img/structure/B13155303.png)






